[3-(3-Fluoro-phenyl)-propyl]-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Fluoro-phenyl)-propyl]-methyl-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propyl chain and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoro-phenyl)-propyl]-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and propylamine.
Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with propylamine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Fluoro-phenyl)-propyl]-methyl-amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation Products: Amine oxides or nitroso derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(3-Fluoro-phenyl)-propyl]-methyl-amine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological activity.
Medicine:
Pharmaceutical Development: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(3-Fluoro-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[3-(4-Fluorophenyl)-propyl]-methyl-amine: Similar structure but with the fluorine atom on the para position.
[3-(3-Fluorophenyl)-propionic acid]: A related compound with a carboxylic acid group instead of the amine group.
Uniqueness:
- The position of the fluorine atom on the phenyl ring in [3-(3-Fluoro-phenyl)-propyl]-methyl-amine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3 |
InChI Key |
YZNBPEMJYWSHPD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.